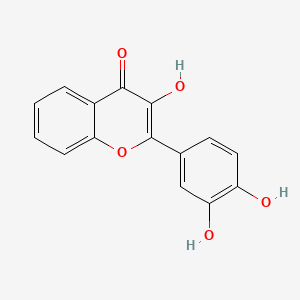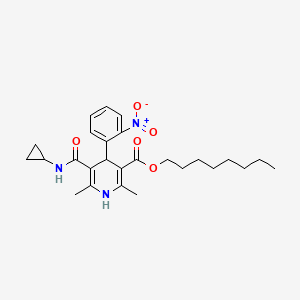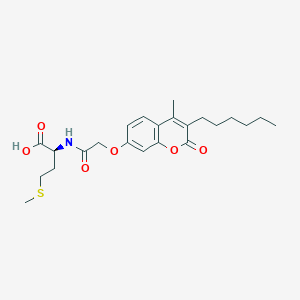
RS 42358-197
Descripción general
Descripción
RS 42358-197 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes both a bicyclo[2.2.2]octane and a tetrahydroisoquinoline moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological and chemical applications.
Aplicaciones Científicas De Investigación
RS 42358-197 has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, such as enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials, such as polymers and catalysts, due to its stability and reactivity.
Mecanismo De Acción
RS 42358-197, also known as (S)-2-(quinuclidin-3-yl)-2,4,5,6-tetrahydro-1H-benzo[de]isoquinolin-1-one hydrochloride, is a potent and selective antagonist of the 5-HT3 receptor .
Target of Action
The primary target of this compound is the 5-HT3 receptor , a type of serotonin receptor . This receptor plays a crucial role in the transmission of signals in the nervous system.
Mode of Action
This compound acts as a competitive antagonist against 5-HT-induced contractions in the guinea pig ileum . This means it competes with serotonin (5-HT) for binding to the 5-HT3 receptor, thereby inhibiting the receptor’s function .
Pharmacokinetics
This compound can be administered via intravenous, intraduodenal, or transdermal routes . It dose-dependently inhibits the Bezold-Jarisch reflex induced by 2-methyl 5-HT . When administered intraduodenally, this compound is more potent and exhibits a longer duration of action than either ondansetron or granisetron .
Result of Action
The antagonistic action of this compound on the 5-HT3 receptor results in the inhibition of 5-HT-induced contractions in the guinea pig ileum . In addition, it has been shown to inhibit emesis (vomiting) induced by certain drugs in dogs .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the method of administration (intravenous, intraduodenal, or transdermal) can affect its potency and duration of action . .
Análisis Bioquímico
Biochemical Properties
RS 42358-197 functions as a competitive antagonist at the 5-HT3 receptor, a subtype of serotonin receptor. It binds to the receptor with high affinity, preventing serotonin from activating it. This interaction inhibits the downstream signaling pathways that would normally be triggered by serotonin binding. This compound does not exhibit significant activity at other serotonin receptor subtypes, such as 5-HT1, 5-HT2, or 5-HT4 receptors . This specificity makes this compound a valuable tool for studying the role of 5-HT3 receptors in various physiological and pathological processes.
Cellular Effects
This compound has been shown to influence various cellular processes by blocking 5-HT3 receptors. In neuronal cells, this inhibition can reduce the excitatory effects of serotonin, leading to decreased neurotransmitter release and modulation of synaptic transmission. In gastrointestinal cells, this compound can reduce serotonin-induced contractions, which is beneficial in preventing nausea and vomiting . Additionally, this compound has been observed to have anti-inflammatory effects in certain cell types by modulating cytokine release and immune cell activation.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the 5-HT3 receptor and preventing serotonin from activating it. This binding is competitive, meaning that this compound and serotonin compete for the same binding site on the receptor. The inhibition of 5-HT3 receptor activation by this compound leads to a decrease in intracellular calcium levels and subsequent inhibition of downstream signaling pathways, such as those involving protein kinase C and mitogen-activated protein kinases . This results in the modulation of various cellular responses, including neurotransmitter release, muscle contraction, and immune cell activation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has been shown to be stable under standard storage conditions, with minimal degradation over time. In in vitro studies, this compound maintains its potency and efficacy over extended periods, allowing for prolonged experimental observations . In in vivo studies, this compound has demonstrated a long duration of action, particularly in its antiemetic effects, which can last for several hours after administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits 5-HT3 receptor-mediated responses without causing significant adverse effects. At higher doses, some toxic effects have been observed, including alterations in cardiovascular function and gastrointestinal motility . The therapeutic window for this compound is relatively wide, allowing for effective dosing with minimal risk of toxicity.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes various biotransformation processes, including hydroxylation and conjugation. The primary enzymes involved in the metabolism of this compound are cytochrome P450 isoforms, such as CYP3A4 and CYP2D6 . These metabolic pathways result in the formation of several metabolites, some of which retain pharmacological activity. The excretion of this compound and its metabolites occurs mainly through the kidneys.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms. The compound can cross the blood-brain barrier, allowing it to exert central nervous system effects. This compound is also distributed to various peripheral tissues, including the gastrointestinal tract, liver, and kidneys . The distribution of this compound is influenced by its binding to plasma proteins, which can affect its bioavailability and clearance.
Subcellular Localization
This compound is primarily localized to the plasma membrane, where it interacts with 5-HT3 receptors. The compound does not appear to accumulate significantly in other subcellular compartments, such as the nucleus or mitochondria . The localization of this compound to the plasma membrane is crucial for its ability to effectively block 5-HT3 receptor activation and modulate cellular responses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of RS 42358-197 typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bicyclo[2.2.2]octane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Construction of the tetrahydroisoquinoline moiety: This often involves Pictet-Spengler condensation, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Coupling of the two moieties: This step may involve nucleophilic substitution or other coupling reactions to form the final product.
Conversion to the hydrochloride salt: The free base form of the compound is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
RS 42358-197 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic or isoquinoline rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic or aliphatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Comparación Con Compuestos Similares
Similar Compounds
®-N-(1-Azabicyclo(2.2.2)oct-3-yl)-2,4,5,6-tetrahydro-1H-benzo(de)isoquinolin-1-one hydrochloride: The enantiomer of the compound, which may have different biological activities.
N-(1-Azabicyclo(2.2.2)oct-3-yl)-2,4,5,6-tetrahydro-1H-benzo(de)isoquinolin-1-one: The free base form without the hydrochloride salt.
Other tetrahydroisoquinoline derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of RS 42358-197 lies in its specific stereochemistry and the combination of its bicyclic and isoquinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,11,13,17H,1,3,5,7-10,12H2;1H/t17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMWWRCTBNOHCX-UNTBIKODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C3C(=CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20159504 | |
| Record name | RS 42358-197 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135729-55-4 | |
| Record name | RS 42358-197 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RS 42358-197 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEHYDRO PALONOSETRON HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/866E0T17RQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


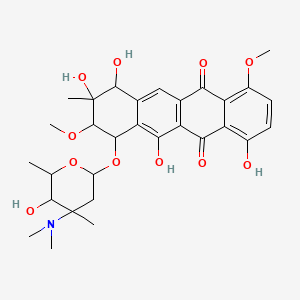
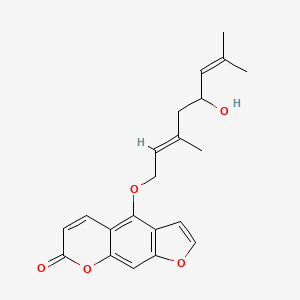


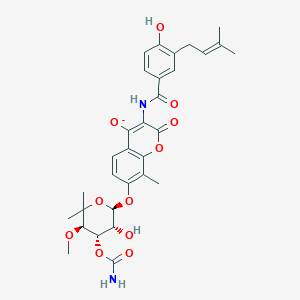
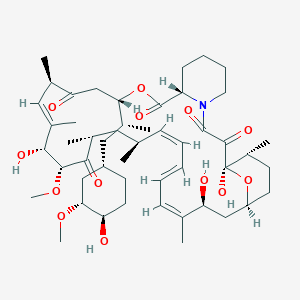
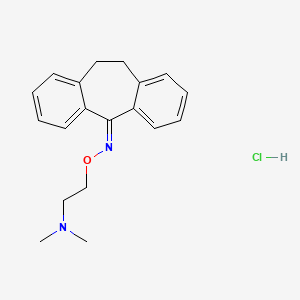

![1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone](/img/structure/B1679991.png)
